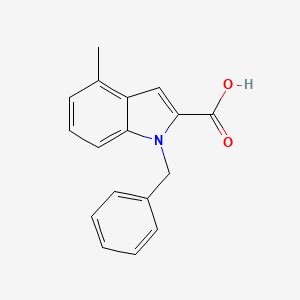

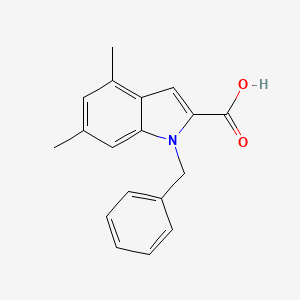

1-Benzyl-4,6-dimethyl-1H-indole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

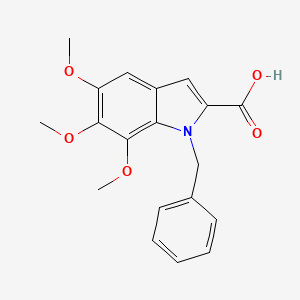

1-Benzyl-4,6-dimethyl-1H-indole-2-carboxylic acid, commonly known as BDMICA, is an organic compound belonging to the family of indole-2-carboxylic acids. It is a white crystalline solid with a melting point of 150-152 °C and a molecular weight of 218.3 g/mol. BDMICA is soluble in polar organic solvents such as methanol, ethanol and dimethyl sulfoxide (DMSO), but insoluble in water. In terms of structure, BDMICA is composed of a benzyl group, a dimethyl group, and an indole-2-carboxylic acid moiety.

Scientific Research Applications

Antiviral Applications

Indole derivatives, including those similar to 1-Benzyl-4,6-dimethyl-1H-indole-2-carboxylic acid, have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against viruses such as influenza A and Coxsackie B4 virus . The structural flexibility of indole allows for the synthesis of various derivatives that can be optimized for enhanced antiviral activity.

Anti-inflammatory and Anticancer Activities

The indole core is a common feature in many synthetic drugs used for anti-inflammatory and anticancer treatments . The benzyl and dimethyl substitutions on the indole ring can potentially affect the compound’s ability to modulate biological pathways involved in inflammation and cancer cell proliferation, making it a valuable scaffold for developing new therapeutic agents.

Agricultural Chemistry

In agriculture, indole derivatives like 1-Benzyl-4,6-dimethyl-1H-indole-2-carboxylic acid can be explored for their role as plant growth regulators. Indole-3-acetic acid, for example, is a well-known plant hormone derived from tryptophan degradation . Research into similar compounds could lead to the development of novel growth enhancers or protectants for crops.

Material Science

Indole-based compounds have applications in material science, particularly in the synthesis of polymers and composite materials with potential energy storage and biomedical uses . The indole structure’s aromatic nature and electron-rich environment make it suitable for creating complex materials with specific properties.

Environmental Science

The environmental impact of indole derivatives, including their biodegradability and potential as eco-friendly alternatives to traditional chemicals, is an area of active research . Understanding the environmental fate of these compounds is crucial for developing sustainable practices in various industries.

Biochemistry and Pharmacology

In biochemistry and pharmacology, indole derivatives are pivotal due to their diverse biological activities. They serve as key intermediates in the synthesis of molecules with pharmacological importance, such as enzyme inhibitors, receptor ligands, and neurotransmitter analogs . The study of 1-Benzyl-4,6-dimethyl-1H-indole-2-carboxylic acid could uncover new biochemical pathways and therapeutic targets.

properties

IUPAC Name |

1-benzyl-4,6-dimethylindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-12-8-13(2)15-10-17(18(20)21)19(16(15)9-12)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIUKPMUASZONQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(N(C2=C1)CC3=CC=CC=C3)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4,6-dimethyl-1H-indole-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol hydrochloride](/img/structure/B6344275.png)

![4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol hydrochloride](/img/structure/B6344283.png)

![4-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6344303.png)

![(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344315.png)